![molecular formula C12H25ClN2O B7639230 1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride, commonly known as MEPH, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MEPH is a potent stimulant that increases the levels of dopamine and norepinephrine in the brain, leading to increased energy, alertness, and feelings of pleasure.
作用機序
MEPH acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons. This dual action on the dopaminergic and noradrenergic systems is thought to be responsible for the stimulant and euphoric effects of MEPH.
Biochemical and Physiological Effects
MEPH has been shown to increase heart rate, blood pressure, and body temperature in humans. It also leads to increased levels of dopamine and norepinephrine in the brain, which are associated with feelings of pleasure and reward. Chronic use of MEPH has been shown to lead to tolerance and dependence, with withdrawal symptoms including depression, anxiety, and fatigue.
実験室実験の利点と制限
MEPH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, MEPH has several limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies. It also has limited selectivity for dopamine and norepinephrine, which can make it difficult to study the effects of specific neurotransmitters.
将来の方向性
There are several future directions for research on MEPH. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies have shown that MEPH has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective cathinones that target specific neurotransmitter systems, which could lead to the development of more effective and safer drugs. Finally, further research is needed to investigate the long-term effects of MEPH use, particularly with regards to its potential for dependence and addiction.
合成法
MEPH can be synthesized through various methods, including the reaction of 3-methylbutan-1-one with piperidine and ammonium chloride. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization. Other methods of synthesis involve the use of other reducing agents such as lithium aluminum hydride or sodium cyanoborohydride. The purity of the synthesized MEPH can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MEPH has been extensively studied for its effects on the central nervous system. It has been used in various animal models to study its mechanism of action and potential therapeutic applications. MEPH has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in rats. It has also been used in studies to investigate its potential as a treatment for depression, anxiety, and addiction.
特性
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)7-12(15)14-6-4-5-11(8-14)10(3)13;/h9-11H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVLFHWSLJVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)
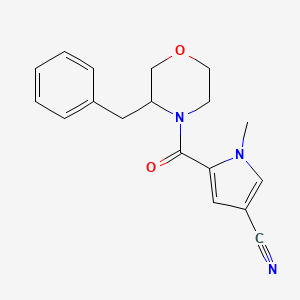
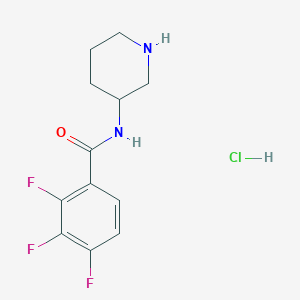
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
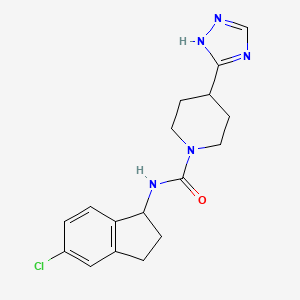

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
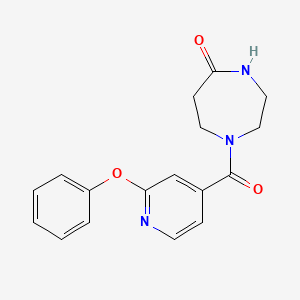

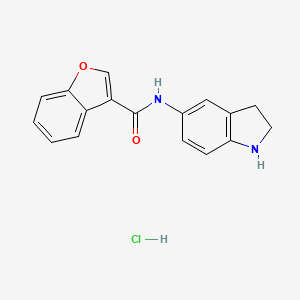
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)